2-[(1H-indol-3-yl)formamido]-N-[(oxolan-2-yl)methyl]acetamide
Description
2-[(1H-Indol-3-yl)formamido]-N-[(oxolan-2-yl)methyl]acetamide is a synthetic acetamide derivative featuring a 1H-indol-3-yl moiety linked via a formamido group to an N-(oxolan-2-yl)methyl substituent. The indole core is a privileged scaffold in medicinal chemistry due to its prevalence in bioactive molecules, including anticancer and neurotransmitter-targeting agents . The oxolan-2-ylmethyl group (tetrahydrofuran derivative) enhances solubility and modulates pharmacokinetic properties compared to bulkier substituents like adamantane .
Properties
IUPAC Name |
N-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-15(18-8-11-4-3-7-22-11)10-19-16(21)13-9-17-14-6-2-1-5-12(13)14/h1-2,5-6,9,11,17H,3-4,7-8,10H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVNXSQGYYQQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CNC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-indol-3-yl)formamido]-N-[(oxolan-2-yl)methyl]acetamide typically involves the coupling of an indole derivative with a formamido group and an oxolan-2-ylmethyl group. One common method involves the reaction of tryptamine with an appropriate formylating agent to introduce the formamido group, followed by the addition of an oxolan-2-ylmethyl group through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-indol-3-yl)formamido]-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The formamido group can be reduced to an amine under reducing conditions.
Substitution: The oxolan-2-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted oxolan-2-ylmethyl derivatives.
Scientific Research Applications
2-[(1H-indol-3-yl)formamido]-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1H-indol-3-yl)formamido]-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. The formamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The oxolan-2-ylmethyl group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Bioactivity
- Adamantane Derivatives : Bulky adamantane groups in compounds like 5r () enhance cytotoxicity in cancer cells (IC₅₀ = 10.56 µM in HepG2) but may reduce solubility. These derivatives induce caspase-8-dependent apoptosis, bypassing caspase-9 pathways .
- Phenylethyl and Fluorinated Chains: N-(1-phenylethyl) analogs () are intermediates for alkaloid synthesis, while fluorinated chains (e.g., compound 8 in ) confer cannabinoid receptor selectivity (Kᵢ = 6.2 nM for CB2) .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s molecular weight (~300–350 g/mol) is comparable to adamantane derivatives but lower than fluorinated analogs (e.g., compound 8 , 479.56 g/mol) . The oxolan group likely increases water solubility versus adamantane-based compounds.
- Hydrogen Bonding: The formamido and oxolan groups in the target compound enable hydrogen-bond interactions, critical for receptor binding. This contrasts with nonpolar adamantane derivatives, which rely on hydrophobic interactions .
Biological Activity
The compound 2-[(1H-indol-3-yl)formamido]-N-[(oxolan-2-yl)methyl]acetamide is a synthetic derivative of indole, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurobiology. This article reviews its synthesis, biological activity, and potential therapeutic applications based on various studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the indole moiety and subsequent functionalization to introduce the oxolane and formamide groups. The detailed synthetic pathway can be found in various chemical literature, highlighting the importance of selecting appropriate reagents and conditions to achieve high yields and purity.
Anticancer Properties
Recent studies have evaluated the anticancer potential of compounds related to indole derivatives. For instance, a study demonstrated that indole-based compounds exhibited significant antiproliferative activity against several cancer cell lines, including HeLa, MCF-7, and HT-29. The most potent analogs showed IC50 values in the low micromolar range, indicating strong inhibitory effects on cell growth .
Table 1: Antiproliferative Activity of Indole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 7d | HeLa | 0.52 | Induces apoptosis |
| Compound 7d | MCF-7 | 0.34 | Arrests cell cycle at G2/M phase |
| Compound 7d | HT-29 | 0.86 | Inhibits tubulin polymerization |
These findings suggest that indole derivatives like this compound may act by disrupting microtubule dynamics, similar to established chemotherapeutics such as colchicine .
Neuroprotective Effects
In addition to anticancer properties, indole derivatives have been investigated for neuroprotective effects. Research indicates that certain indole compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which may be beneficial in neurodegenerative diseases .
Mechanistic Studies
Mechanistic studies have shown that the biological activity of indole derivatives may involve multiple pathways:
- Apoptosis Induction : Compounds can trigger programmed cell death through intrinsic pathways involving mitochondrial dysfunction.
- Cell Cycle Arrest : Many indole derivatives cause cell cycle arrest at specific phases (e.g., G2/M), which is crucial for preventing cancer cell proliferation.
- Tubulin Interaction : Some compounds inhibit tubulin polymerization, leading to disrupted mitotic spindle formation.
Case Studies
A notable case study involved the evaluation of a series of indole derivatives in vitro against various cancer cell lines. The study highlighted that modifications on the indole core significantly influenced biological activity, emphasizing structure–activity relationships (SAR) in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
